2-(苯甲胺基)-2-苯乙醇

描述

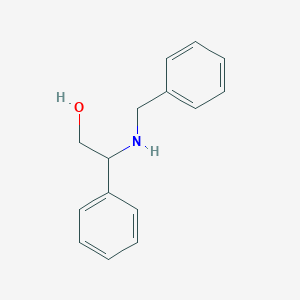

2-(Benzylamino)-2-phenylethanol (BAP) is an organic compound that is widely used in scientific research, especially in the field of biochemistry. BAP is a useful tool for studying the biochemical and physiological effects of a variety of compounds and materials. BAP has a wide range of applications in the laboratory, from synthesizing other compounds to studying the effects of drugs on living systems. In

科学研究应用

生物技术生产

2-苯乙醇 (2-PE) 具有玫瑰般的香味,使其在化妆品、香水和食品工业中具有价值。传统上通过化学合成生产,但由于对天然香料和香精的偏好日益增长,最近的研究集中在其生物技术生产上。微生物转化过程的进步为 2-PE 生产提供了一种更环保的方法。例如,通过各种酵母和细菌中的埃利希途径将 L-苯丙氨酸生物转化为 2-PE 已被广泛研究。这些方法因其天然产品状态和减少的环境影响而引起关注,有潜力用于商业应用 (Hua & Xu,2011).

遗传工程以提高产量

已经进行研究以对马尔克斯酵母菌等生物进行基因改造,以增加葡萄糖的 2-PE 产量。涉及埃利希途径的某些基因的过表达在提高 2-PE 产量方面显示出有希望的结果。这些基因改造旨在优化代谢途径,以从葡萄糖等更简单的碳源中有效生产 2-PE,而无需在培养基中添加苯丙氨酸 (Kim 等人,2014).

耐逆酵母菌株

使用耐逆酵母菌株(例如丙三醇甘油酵母)在提高 2-PE 产量方面显示出显着的希望。这些菌株对 2-PE 表现出更高的耐受性,因此可以在发酵过程中提高产量,而无需原位产品回收。这表明在 2-PE 的生物生产中具有商业开发潜力 (Lu 等人,2016).

大肠杆菌中的代谢工程

已经探索了大肠杆菌的代谢工程以从葡萄糖中合成 2-PE。通过构建合成途径和过表达某些基因,研究人员显着增加了 2-PE 的积累。优化启动基因的协调表达导致产量水平提高,突出了重组大肠杆菌系统在 2-PE 合成中的潜力 (Kang 等人,2014).

基因组挖掘生物合成基因

通过基因组挖掘,从各种微生物菌株中识别和利用 2-PE 的生物合成基因一直是最近研究的重点。这种方法涉及将这些基因转移到诸如大肠杆菌之类的模式生物中,以构建有效的微生物细胞工厂,用于 2-PE 生产。此类研究为 2-PE 及其衍生物的工业规模生产铺平了道路 (Liu 等人,2018).

野生型酵母菌株和发酵优化

研究还探索了使用从米酒等天然来源分离的野生型酵母菌株来生产 2-PE。通过优化发酵条件,例如葡萄糖和 L-苯丙氨酸浓度,研究人员获得了更高的 2-PE 滴度。这突出了天然酵母菌株在 2-PE 生物合成中的潜力 (Tian 等人,2020).

微生物生产综述

已经进行了全面的综述,总结了微生物生产 2-PE 的情况,包括生物技术和化学合成方法。这些综述讨论了市场状况和生物转化方法的潜力,强调了由于产品抑制而需要进行原位产品去除 (Etschmann 等人,2002).

酵母中的感应和摄取

研究深入探讨了酵母中 2-PE 生物合成过程中 L-苯丙氨酸的感应、摄取和分解代谢,特别是酿酒酵母中的埃利希途径。了解这些调控机制对于优化酵母菌株以获得更高的 2-PE 产量至关重要 (Dai 等人,2021).

安全和危害

The safety data sheet for a related compound, ®-(-)-2-Benzylamino-1-phenylethanol, indicates that it is classified as a flammable liquid (Category 4), and it can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

作用机制

Target of Action

Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been identified as senescence inducers .

Mode of Action

It’s worth noting that ambmp, a compound with a similar structure, was found to be a tubulin disruptor . Tubulin disruptors interfere with microtubule dynamics, an essential process in cell division, thereby inhibiting cell proliferation.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide a basis for understanding the potential ADME properties of 2-(Benzylamino)-2-phenylethanol.

Result of Action

If it acts similarly to ambmp, it could induce senescence and inhibit cell proliferation .

生化分析

Biochemical Properties

2-(Benzylamino)-2-phenylethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450. The interaction with monoamine oxidase involves the inhibition of the enzyme, which can affect the metabolism of neurotransmitters like serotonin and dopamine. Additionally, 2-(Benzylamino)-2-phenylethanol can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds .

Cellular Effects

The effects of 2-(Benzylamino)-2-phenylethanol on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, 2-(Benzylamino)-2-phenylethanol can alter gene expression and cellular metabolism. For instance, it can enhance or inhibit the production of secondary messengers like cyclic AMP (cAMP), which in turn affects various downstream signaling pathways . Furthermore, 2-(Benzylamino)-2-phenylethanol has been observed to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, 2-(Benzylamino)-2-phenylethanol exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific receptors or enzymes, leading to either inhibition or activation. For example, its binding to monoamine oxidase results in the inhibition of the enzyme’s activity, which can increase the levels of certain neurotransmitters in the brain . Additionally, 2-(Benzylamino)-2-phenylethanol can interact with DNA and RNA, potentially influencing gene expression and protein synthesis . These interactions highlight the compound’s multifaceted role in cellular and molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzylamino)-2-phenylethanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Over extended periods, 2-(Benzylamino)-2-phenylethanol may undergo oxidation, leading to the formation of degradation products that could alter its biological activity. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Benzylamino)-2-phenylethanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate neurotransmitter levels without causing significant adverse reactions . At higher doses, 2-(Benzylamino)-2-phenylethanol can induce toxicity, leading to symptoms such as neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

2-(Benzylamino)-2-phenylethanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the body. Additionally, 2-(Benzylamino)-2-phenylethanol can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating their levels in the brain .

Transport and Distribution

The transport and distribution of 2-(Benzylamino)-2-phenylethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Benzylamino)-2-phenylethanol can bind to intracellular proteins, influencing its localization and accumulation. In tissues, the distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-(Benzylamino)-2-phenylethanol is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of specific targeting signals and post-translational modifications can direct 2-(Benzylamino)-2-phenylethanol to these compartments, where it can exert its biochemical effects. For example, its localization in the mitochondria can influence mitochondrial function and energy metabolism .

属性

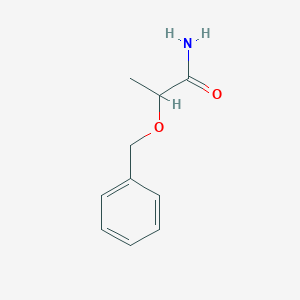

IUPAC Name |

2-(benzylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBWZQHBTVPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284105 | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6273-59-2 | |

| Record name | NSC35626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。